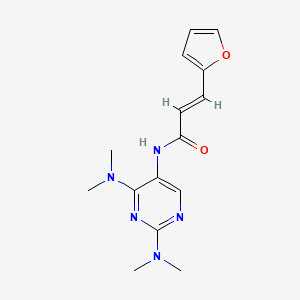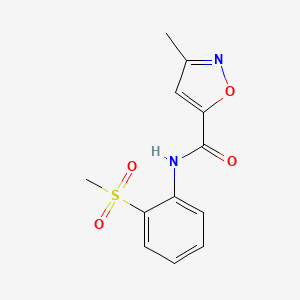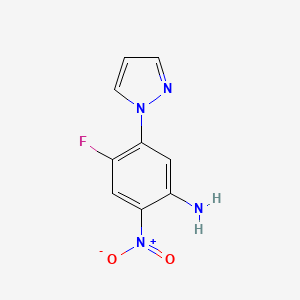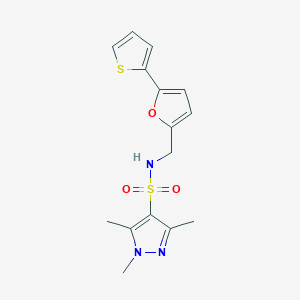
(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known for their complex structures and multifunctional applications, including potential roles in pharmaceuticals, materials science, and organic synthesis. Compounds with similar structural features, such as pyrimidine and furan rings, exhibit interesting chemical and physical properties, making them subjects of extensive research.
Synthesis Analysis
Synthesis of compounds with pyrimidine and furan units often involves condensation reactions, cyclization, and the use of specific reagents to achieve the desired structures. For instance, the synthesis of related pyrimidine derivatives utilizes microwave irradiation and condensation reactions with dimethylformamide dimethyl acetal (Fahim, Elshikh, & Darwish, 2019). These methods highlight the versatility and efficiency of modern synthetic approaches in creating complex molecules.
Molecular Structure Analysis
X-ray crystallography and computational methods are commonly employed to analyze the molecular structure of these compounds, revealing details about their stereochemistry and conformation. Studies on similar molecules have shown that X-ray diffraction is instrumental in understanding the three-dimensional arrangement and bonding patterns, essential for predicting reactivity and properties (Krapivin et al., 1999; 2013).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with nucleophiles, leading to the formation of new bonds and structures. For example, reactions with nitrogen nucleophiles can result in the formation of isoxazoles, pyrazoles, and pyrimidines, showcasing the compounds' versatility in chemical transformations (Bondock, Tarhoni, & Fadda, 2011).
Aplicaciones Científicas De Investigación
1. Synthesis and Antitumor Activity
(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide has been employed in the synthesis of novel pyrimidinopyrazole derivatives. These derivatives have shown significant antitumor activity, particularly against the HepG2 cell line. The compound's potential interaction with 4hdq synthase complex was also examined through molecular docking, showing promising results with interaction energy scores. Additionally, Density Functional Theory (DFT) was utilized to analyze the compound's molecular structure, bond lengths, bond angles, and the stability of its molecular orbitals (Fahim, Elshikh, & Darwish, 2019).
2. Utility in Synthesizing Heterocyclic Compounds
The compound has been a versatile building block in the synthesis of a variety of heterocyclic compounds, including azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. This versatility demonstrates the compound's potential in facilitating diverse chemical reactions and creating complex molecular structures (Farag et al., 2011).
3. In Hydrogen-bonded Structures
It plays a crucial role in forming hydrogen-bonded ribbons and chains in certain crystalline structures, exemplifying its importance in the formation of complex molecular architectures. These hydrogen-bonded structures are significant for understanding molecular interactions and designing new materials (Trilleras et al., 2008).
Propiedades
IUPAC Name |
(E)-N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-19(2)14-12(10-16-15(18-14)20(3)4)17-13(21)8-7-11-6-5-9-22-11/h5-10H,1-4H3,(H,17,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYZMVKMSJRVEC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CO2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CO2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)

![ethyl 4,5-dimethyl-2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2492133.png)

![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)
![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)


![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)